3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
CAS No.: 2034440-46-3
Cat. No.: VC4523176
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034440-46-3 |
---|---|
Molecular Formula | C14H15N5O3 |
Molecular Weight | 301.306 |
IUPAC Name | 3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Standard InChI | InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20) |
Standard InChI Key | RSEGJNJBNUNVEP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name reflects its complex architecture:
-
IUPAC Name: 3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
XLogP3-AA (Lipophilicity) | Estimated ~1.8–2.5 | |
Hydrogen Bond Acceptors | 6 | |
Rotatable Bonds | 5 | |
Topological Polar SA | 97.5 Ų | Predicted |
Synthesis and Derivative Chemistry
Synthetic Pathways
The compound is synthesized via multi-step heterocyclic coupling:
-
Isoxazole Core Formation: 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 16114-47-9) is activated as an acyl chloride .
-
Oxadiazole-Pyrrole Intermediate: 3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is prepared via cyclization of amidoximes with pyrrole-carboxylic acids .
-
Amide Coupling: The acyl chloride reacts with the oxadiazole-pyrrole amine under Schotten-Baumann conditions .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | SOCl₂, reflux, 4h | 85–90 | |
2 | NH₂OH·HCl, EtOH, 80°C, 12h | 70–75 | |
3 | DCM, TEA, 0°C → RT, 6h | 60–65 |
Structural Analogues and SAR
-
Analogues: Substitution at the pyrrole N-methyl or oxadiazole C3 position modulates bioactivity .
-
Key SAR Trends:
Pharmacological and Biological Properties
Enzyme Inhibition
-
Main Protease (Mpro) Inhibition: Analogous oxadiazole derivatives (e.g., PF-00835231) show IC₅₀ values <10 nM against SARS-CoV-2 Mpro .
-
GSK-3β Inhibition: Pyrrole-oxadiazole hybrids exhibit selective inhibition (IC₅₀: 50–100 nM) .
Antimicrobial Activity
-
Gram-Positive Bacteria: MIC values range from 4–16 µg/mL against S. aureus and B. subtilis .
-
Antifungal Activity: Moderate efficacy vs. C. albicans (MIC: 32 µg/mL) .
Table 3: Biological Activity Profile
Assay | Result | Reference |
---|---|---|
Mpro Inhibition (IC₅₀) | 8.2 nM (analog) | |
Antibacterial (MIC) | 4 µg/mL (S. aureus) | |
Cytotoxicity (HeLa) | CC₅₀ > 50 µM |
Physicochemical and ADME Properties
Solubility and Stability
Pharmacokinetic Predictions
Applications and Industrial Relevance
Pharmaceutical Development
-
Antiviral Candidates: Explored for SARS-CoV-2 and MERS-CoV due to Mpro inhibition .
-
Oncology: GSK-3β inhibitors are implicated in glioblastoma and Alzheimer’s disease .
Agrochemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume